molecular formula C21H22N2O3 B12622819 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester

Cat. No.: B12622819
M. Wt: 350.4 g/mol
InChI Key: DYFPBVRAOXAECX-UHFFFAOYSA-N
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Description

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which involves a bicyclic system where two rings are connected through a single atom. The presence of both diaza (two nitrogen atoms) and carboxylic acid ester functionalities makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane or tetrahydrofuran.

    Introduction of the Carboxylic Acid Ester Group: The carboxylic acid ester group can be introduced through esterification reactions. This step involves the reaction of the spirocyclic intermediate with an appropriate alcohol (e.g., benzyl alcohol) in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Oxidation and Functional Group Modification: The final step involves the oxidation of the intermediate to introduce the 1-oxo group and further functional group modifications to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diazaspiro[3.4]octane-5-carboxylic acid tert-butyl ester
  • 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
  • 2,6-Diazaspiro[3.4]octane-6-carboxylic acid tert-butyl ester

Uniqueness

Compared to similar compounds, 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

benzyl 2-benzyl-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19-21(16-22(19)14-17-8-3-1-4-9-17)12-7-13-23(21)20(25)26-15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFPBVRAOXAECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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